[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with oxazinan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance their performance characteristics, such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-Fluoro-5-(trifluoromethyl)phenyl]-(piperidin-2-yl)methanone
- [2-Fluoro-5-(trifluoromethyl)phenyl]-(morpholin-2-yl)methanone
- [2-Fluoro-5-(trifluoromethyl)phenyl]-(pyrrolidin-2-yl)methanone
Uniqueness
Compared to similar compounds, [2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone is unique due to the presence of the oxazinanone ring. This structural feature imparts distinct chemical properties, such as enhanced stability and reactivity, which can be advantageous in various applications. Additionally, the fluorinated phenyl ring contributes to the compound’s high lipophilicity and potential for bioactivity.
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-10-4-3-8(12(14,15)16)7-9(10)11(18)17-5-1-2-6-19-17/h3-4,7H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDPMTXYZSKYSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.